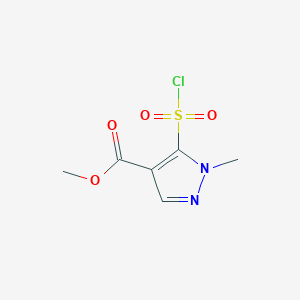![molecular formula C25H18ClN3O2 B2507988 1-(4-clorofenil)-3-fenil-1H-pirazolo[4,3-c]quinolina-8-carboxilato de etilo CAS No. 901265-12-1](/img/structure/B2507988.png)
1-(4-clorofenil)-3-fenil-1H-pirazolo[4,3-c]quinolina-8-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate, is a derivative of the pyrazolo[4,3-c]quinoline class. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related ethyl 1H-pyrazole-3-carboxylates involves cyclocondensation reactions, which are highly regioselective and can be performed under ultrasound irradiation to significantly reduce reaction times . Another synthesis route for substituted pyrazoles is described through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . These methods suggest that the synthesis of the target compound could potentially be achieved through similar cyclocondensation or annulation reactions, utilizing appropriate starting materials and conditions.
Molecular Structure Analysis
Crystallographic data support the structure of ethyl 1H-pyrazole-3-carboxylates . Single crystal X-ray diffraction studies have been used extensively to confirm the 3D molecular structures of related compounds, revealing details such as intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal structures . These analyses are crucial for understanding the molecular geometry and electronic structure of the compounds, which are likely to be similar in the target compound due to the shared pyrazoloquinoline core.
Chemical Reactions Analysis
While the specific chemical reactions of ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate are not detailed in the provided papers, the reactions of structurally related compounds can offer insights. For instance, the presence of ester, amide, and carboxylate functional groups in these compounds suggests a potential for various chemical transformations, such as hydrolysis, amidation, and esterification . The reactivity of the pyrazole ring and the influence of substituents on the phenyl rings could also be considered for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including NMR, mass, UV-Vis, and IR spectroscopy . These methods provide information on the electronic structure, such as HOMO/LUMO energies, and the presence of specific functional groups. The optical properties, such as absorption spectra and second-order optical susceptibility, have been studied for derivatives of 1H-pyrazolo[3,4-b]quinoline, indicating potential applications in materials science . Theoretical calculations, such as density functional theory (DFT), complement experimental data and help predict the properties of similar compounds .
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Los derivados de quinazolina han demostrado efectos anticancerígenos prometedores. Los investigadores han identificado varios compuestos de quinazolina con actividad antitumoral potencial. Estos compuestos inhiben el crecimiento de las células cancerosas, inducen la apoptosis e interfieren con las vías de señalización cruciales para la progresión del cáncer .
Actividad Antiinflamatoria
La inflamación juega un papel fundamental en diversas enfermedades. Algunos derivados de quinazolina exhiben propiedades antiinflamatorias al modular los mediadores inflamatorios. Estos compuestos podrían explorarse más a fondo por su potencial terapéutico en el manejo de las condiciones inflamatorias .
Efectos Antibacterianos
Ciertos derivados de quinazolina poseen actividad antibacteriana. Pueden inhibir el crecimiento bacteriano o interrumpir procesos celulares esenciales. Investigar sus mecanismos de acción podría conducir a nuevos agentes antimicrobianos .
Propiedades Analgésicas
Los derivados de quinazolina se han investigado por sus efectos analgésicos. Estos compuestos pueden aliviar el dolor al dirigirse a receptores o vías específicas involucradas en la percepción del dolor .
Potencial Antiviral
Aunque menos explorado, algunos derivados de quinazolina exhiben actividad antiviral. Comprender sus interacciones con proteínas virales o procesos de replicación podría contribuir al desarrollo de fármacos antivirales .
Efectos Antioxidantes e Hipertensivos
Los derivados de quinazolina se han estudiado por sus propiedades antioxidantes, que podrían proteger las células del daño oxidativo. Además, ciertos compuestos pueden influir en la regulación de la presión arterial, lo que los hace relevantes en el manejo de la hipertensión .
Propiedades
IUPAC Name |
ethyl 1-(4-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-2-31-25(30)17-8-13-22-20(14-17)24-21(15-27-22)23(16-6-4-3-5-7-16)28-29(24)19-11-9-18(26)10-12-19/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTSELIBDYBNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)
![7-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507908.png)
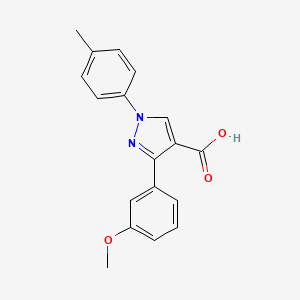
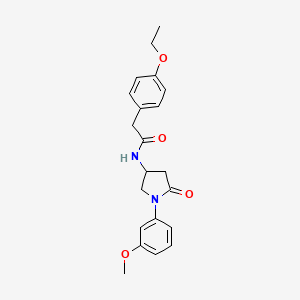
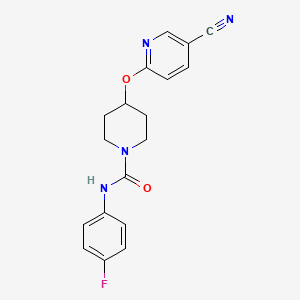
![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)

![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)
![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)
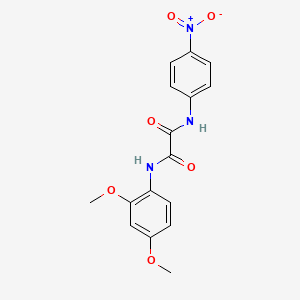
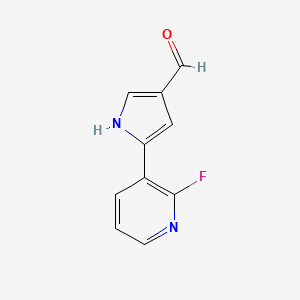
![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)
